Cas no 524961-60-2 (4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid)

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic compound featuring both acetyl and carboxylic acid functional groups. Its rigid bicyclo[2.2.2]octane scaffold provides structural stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The presence of the acetyl group enhances reactivity for further derivatization, while the carboxylic acid moiety allows for versatile functionalization, including esterification or amidation. This compound is particularly useful in the development of complex molecular architectures due to its constrained geometry and bifunctional reactivity. Its well-defined structure also facilitates studies in stereochemistry and conformationally restricted systems. Suitable for applications in medicinal chemistry and materials science, it offers a balance of reactivity and stability.
4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid structure
524961-60-2 structure
商品名:4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid
CAS番号:524961-60-2
MF:C11H16O3
メガワット:196.242943763733
CID:6293198
PubChem ID:58449726

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Z3304108515
    • 524961-60-2
    • EN300-6477450
    • 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid
    • SCHEMBL10164829
    • インチ: 1S/C11H16O3/c1-8(12)10-2-5-11(6-3-10,7-4-10)9(13)14/h2-7H2,1H3,(H,13,14)
    • InChIKey: QLXWCPILHHAJRX-UHFFFAOYSA-N
    • ほほえんだ: OC(C12CCC(C(C)=O)(CC1)CC2)=O

計算された属性

  • せいみつぶんしりょう: 196.109944368g/mol
  • どういたいしつりょう: 196.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 54.4Ų

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6477450-10.0g
4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
524961-60-2 95%
10g
$4176.0 2023-05-30
Enamine
EN300-6477450-0.5g
4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
524961-60-2 95%
0.5g
$758.0 2023-05-30
Enamine
EN300-6477450-0.1g
4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
524961-60-2 95%
0.1g
$337.0 2023-05-30
Enamine
EN300-6477450-0.05g
4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
524961-60-2 95%
0.05g
$226.0 2023-05-30
Enamine
EN300-6477450-5.0g
4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
524961-60-2 95%
5g
$2816.0 2023-05-30
Aaron
AR028M7P-50mg
4-acetylbicyclo[2.2.2]octane-1-carboxylicacid
524961-60-2 95%
50mg
$336.00 2025-02-16
1PlusChem
1P028LZD-500mg
4-acetylbicyclo[2.2.2]octane-1-carboxylicacid
524961-60-2 95%
500mg
$999.00 2024-04-30
1PlusChem
1P028LZD-5g
4-acetylbicyclo[2.2.2]octane-1-carboxylicacid
524961-60-2 95%
5g
$3543.00 2024-04-30
Aaron
AR028M7P-2.5g
4-acetylbicyclo[2.2.2]octane-1-carboxylicacid
524961-60-2 95%
2.5g
$2642.00 2025-02-16
Aaron
AR028M7P-1g
4-acetylbicyclo[2.2.2]octane-1-carboxylicacid
524961-60-2 95%
1g
$1361.00 2025-02-16

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid 関連文献

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 524961-60-2)

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 524961-60-2) is a specialized organic compound with a unique bicyclic structure, combining acetyl and carboxylic acid functional groups. This compound has garnered significant attention in pharmaceutical and material science research due to its rigid bicyclo[2.2.2]octane framework, which enhances stability and reactivity. Researchers are increasingly exploring its potential as a building block for drug discovery, catalysis, and polymer chemistry, aligning with the growing demand for sustainable and high-performance materials.

The molecular structure of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid features a bridged ring system, offering steric constraints that are valuable in designing stereoselective reactions. Its carboxylic acid moiety allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Recent studies highlight its role in developing bioactive molecules, particularly in targeting enzyme inhibition and receptor modulation, topics frequently searched in academic and industrial databases.

In the context of green chemistry, this compound is being investigated for its potential in eco-friendly synthesis routes. With the rise of AI-driven drug design, computational tools are being employed to predict its interactions with biological targets, a hot topic in cheminformatics forums. Users often search for "applications of bicyclic compounds" or "carboxylic acid derivatives in medicine," reflecting broader interest in its utility.

From an industrial perspective, 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid is explored for its thermal stability, a critical factor in high-performance polymers. Its compatibility with nanotechnology applications, such as nanocarriers for drug delivery, is another area of active research. These aspects resonate with trending searches like "advanced material synthesis" and "nanoscale drug delivery systems."

Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound, ensuring purity and consistency—a priority for laboratories adhering to Good Manufacturing Practices (GMP). The compound's spectral data and synthetic protocols are frequently requested in chemical databases, underscoring its relevance in method development.

In summary, 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 524961-60-2) represents a multifaceted tool for modern chemistry, bridging gaps between theoretical research and practical applications. Its adaptability to emerging trends like AI-aided molecular design and sustainable chemistry ensures its continued prominence in scientific discourse.

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